![molecular formula C10H18 B12524841 2,3,5-Trimethylbicyclo[2.2.1]heptane CAS No. 681272-35-5](/img/structure/B12524841.png)
2,3,5-Trimethylbicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trimethylbicyclo[2.2.1]heptane is a bicyclic hydrocarbon with the molecular formula C10H18. This compound is part of the bicyclo[2.2.1]heptane family, which is characterized by a unique bridged ring structure. The compound is known for its stability and distinctive chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trimethylbicyclo[2.2.1]heptane typically involves the catalytic hydrogenation of terpenes. One common method is the hydrogenation of pinene derivatives under high pressure and temperature conditions using a metal catalyst such as palladium or platinum . The reaction proceeds efficiently, yielding the desired bicyclic structure.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems allows for the efficient and large-scale production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,5-Trimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a metal catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine, leading to the formation of halogenated derivatives.
Major Products: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
2,3,5-Trimethylbicyclo[2.2.1]heptane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing new therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 2,3,5-Trimethylbicyclo[2.2.1]heptane exerts its effects involves interactions with various molecular targets and pathways. For instance, its derivatives may act on specific enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-:
Bicyclo[2.2.1]heptane, 2,2,3-trimethyl-: Another closely related compound, differing in the methyl group positions.
Uniqueness: 2,3,5-Trimethylbicyclo[2.2.1]heptane is unique due to its specific methyl group arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
681272-35-5 |
|---|---|
Molekularformel |
C10H18 |
Molekulargewicht |
138.25 g/mol |
IUPAC-Name |
2,3,5-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H18/c1-6-4-9-5-10(6)8(3)7(9)2/h6-10H,4-5H2,1-3H3 |
InChI-Schlüssel |
LFFRHZAGVMODPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2CC1C(C2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


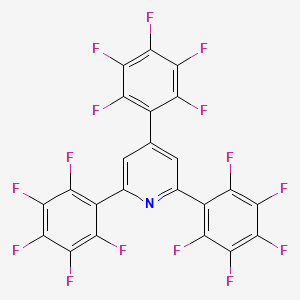
![2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine](/img/structure/B12524769.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(3-pyridinyl)-](/img/structure/B12524773.png)
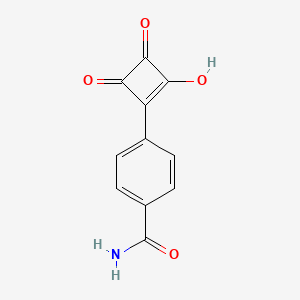
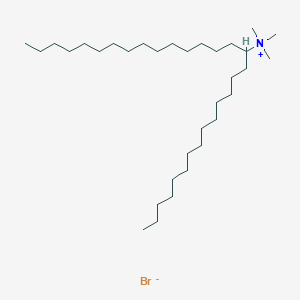
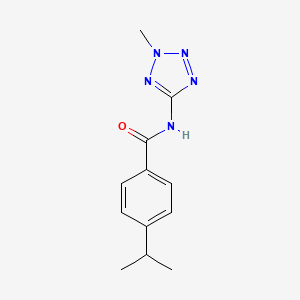
![1H-Pyrrolo[2,3-b]pyridine, 4,5-dichloro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12524798.png)
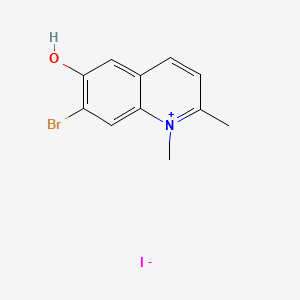
![2-(4'-Fluoro-6-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12524805.png)

![Methyl [(1R)-1-(4-fluorophenyl)-3-oxobutyl]carbamate](/img/structure/B12524824.png)
![2,6-Bis(4-methoxyphenyl)bicyclo[3.3.1]nonane-2,6-diol](/img/structure/B12524827.png)
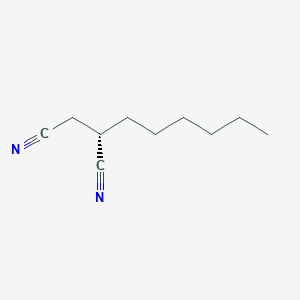
![2-[(Benzenesulfonyl)methyl]-1,3-difluorobenzene](/img/structure/B12524842.png)
